
2-Amino-6-hydroxybenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxybenzoic acid hydrochloride is an organic compound with the molecular formula C7H8ClNO3. It is a derivative of benzoic acid, featuring both an amino group and a hydroxyl group on the benzene ring, which are positioned at the 2 and 6 locations, respectively. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxybenzoic acid hydrochloride typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-nitro-6-hydroxybenzoic acid.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Hydrochloride Formation: The resulting 2-amino-6-hydroxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-hydroxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
Oxidation: 2-Hydroxy-6-oxo-benzoic acid.
Reduction: 2-Amino-6-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-hydroxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Amino-6-hydroxybenzoic acid hydrochloride exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-hydroxybenzoic acid
- 2-Amino-4-hydroxybenzoic acid
- 2-Amino-5-hydroxybenzoic acid
Comparison
Compared to its analogs, 2-Amino-6-hydroxybenzoic acid hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H8ClNO3 |
|---|---|
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
2-amino-6-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI-Schlüssel |
DGCYGOCSZPAMTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



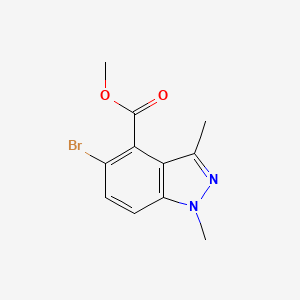

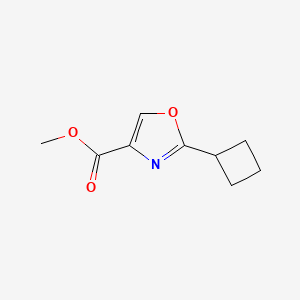

![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)

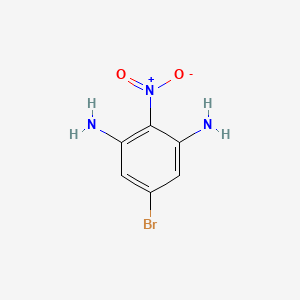

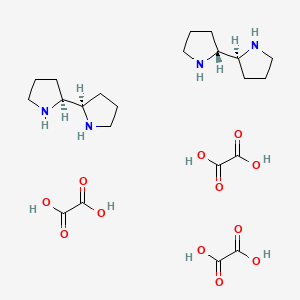
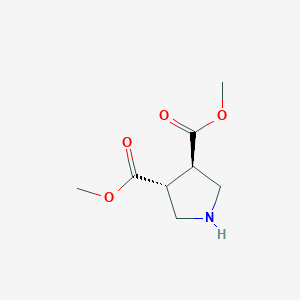

![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)

